(2S)-2|A-(3-Furyl)-5,6,6a|A,7,10,11,11a|A,11b-octahydro-6|A-hydroxy-11b|A-methyl-7|A,10|A-methano-2H-pyrano[4,3-g][3]benzoxepine-4,8(1H,4a|AH)-dione
Description
Structure
2D Structure
Properties
CAS No. |
67567-14-0 |
|---|---|
Molecular Formula |
C19H22O6 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(1R,2S,3S,5S,8S,10S,11R,13R)-8-(furan-3-yl)-3-hydroxy-10-methyl-7,14-dioxatetracyclo[11.2.1.02,11.05,10]hexadecane-6,15-dione |
InChI |
InChI=1S/C19H22O6/c1-19-7-15(9-2-3-23-8-9)25-18(22)13(19)6-14(20)16-11-4-10(5-12(16)19)24-17(11)21/h2-3,8,10-16,20H,4-7H2,1H3/t10-,11+,12+,13+,14-,15-,16+,19-/m0/s1 |
InChI Key |
OEIFXOHVCYVTGK-HXKCJTCDSA-N |
Canonical SMILES |
CC12CC(OC(=O)C1CC(C3C2CC4CC3C(=O)O4)O)C5=COC=C5 |
melting_point |
235 - 237 °C |
Other CAS No. |
67567-14-0 |
physical_description |
Solid |
Origin of Product |
United States |
Isolation and Purification Methodologies
Plant Sources and Geographical Distribution of Dioscorea bulbifera
Dioscorea bulbifera, commonly known as air potato, air yam, or bitter yam, is a perennial vine belonging to the yam family, Dioscoreaceae. wikipedia.org It is native to the tropical and subtropical regions of the Old World, including Africa and Asia. wikipedia.orgkew.org The species has been widely cultivated and has naturalized in many other tropical and subtropical areas, such as Latin America, the West Indies, and the southeastern United States. wikipedia.orgcabidigitallibrary.org
D. bulbifera is characterized by its ability to produce two types of storage organs: underground tubers and aerial bulbils that grow in the leaf axils. wikipedia.orgjuniperpublishers.com While some varieties are cultivated for their edible tubers, wild forms are often bitter and can be poisonous. natureserve.org The plant is recognized for its aggressive growth, with vines that can grow up to 8 inches per day. wikipedia.org
Specific Plant Parts for Extraction (Rhizomes, Tubers, Bulbils)
Diosbulbin E, along with other related norditerpenoids, has been successfully isolated from various parts of the Dioscorea bulbifera plant. juniperpublishers.comnih.govresearchgate.net The primary sources for the extraction of these compounds are the rhizomes, tubers, and bulbils. juniperpublishers.comnih.govresearchgate.net
Rhizomes: The underground stems of the plant, known as rhizomes, have been a significant source for the isolation of various diosbulbins, including Diosbulbin E. nih.gov
Tubers: The subterranean tubers are also rich reservoirs of these bioactive molecules. juniperpublishers.comresearchgate.net
Bulbils: The aerial tubers, or bulbils, are another prominent source from which Diosbulbin E and its derivatives have been extracted. researchgate.netresearchgate.net
The selection of the plant part for extraction can depend on the desired yield and the specific profile of compounds being targeted.
Extraction Techniques from Plant Material
The initial step in isolating Diosbulbin E involves extracting the crude compounds from the plant material. Several solvents and methods have been employed for this purpose.
A common approach involves the use of organic solvents. For instance, dried and powdered plant material, such as the bulbils, can be subjected to extraction with solvents like acetone (B3395972) or methanol. researchgate.netgoogle.comtandfonline.com One documented method involves refluxing the plant material with acetone. google.com Another technique is maceration with methanol, where the powdered plant material is soaked in the solvent for an extended period. tandfonline.com
Fractionation of the initial crude extract is a subsequent step to separate compounds based on their polarity. This is often achieved by partitioning the extract between different immiscible solvents. For example, a chloroform (B151607) fraction has been shown to contain a significant concentration of diosbulbins. researchgate.net
More advanced techniques like ultrasound-assisted extraction have also been explored. This method uses ultrasonic waves to enhance the extraction efficiency of bioactive compounds from the plant matrix. researchgate.net
Chromatographic Separation and Purification Strategies
Following extraction and initial fractionation, chromatographic techniques are indispensable for the separation and purification of Diosbulbin E from the complex mixture of compounds.
Preparative and Semi-Preparative Chromatography
Preparative and semi-preparative high-performance liquid chromatography (HPLC) are powerful tools for isolating pure compounds from a crude extract. chromatographyonline.com These techniques operate on the same principles as analytical HPLC but are scaled up to handle larger quantities of material. chromatographyonline.com
The process typically involves:
Column Chromatography: The crude extract or a fraction thereof is first subjected to column chromatography over a stationary phase like silica (B1680970) gel. google.comresearchgate.net
Elution: A solvent or a gradient of solvents is passed through the column to separate the compounds based on their affinity for the stationary phase. google.com Fractions are collected sequentially.
Further Purification: Fractions containing the compound of interest are often pooled and subjected to further rounds of chromatography, potentially using different solvent systems or stationary phases, to achieve higher purity. ias.ac.in Techniques like preparative thin-layer chromatography (TLC) may also be employed for final purification steps. researchgate.net
Advanced Hyphenated Techniques (e.g., HPLC-MS/MS)
High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific technique used for the identification and quantification of compounds in complex mixtures. nih.gov
In the context of Diosbulbin E, HPLC-MS/MS can be used to:
Identify the compound: By comparing the retention time and the mass spectrum of a peak in the sample to that of a known standard. tandfonline.comtandfonline.com The mass spectrometer provides information about the mass-to-charge ratio of the parent ion and its fragmentation pattern, which is a unique fingerprint for a specific molecule. mdpi.com
Quantify the compound: By measuring the intensity of the signal corresponding to the compound, its concentration in the sample can be determined. nih.gov
This technique is particularly valuable for analyzing complex extracts from Dioscorea bulbifera and has been used to identify a range of diterpene lactones, including isomers of diosbulbins. nih.gov The method involves separating the compounds on an HPLC column followed by detection using a mass spectrometer, often with an electrospray ionization (ESI) source. nih.govmdpi.com
Handling and Storage Protocols for Isolated Compound
Proper handling and storage are crucial to maintain the integrity and stability of the isolated Diosbulbin E.
Handling:
When handling the dried or fresh plant material, wearing gloves is recommended. rsb.gov.rw
Standard laboratory safety practices should be followed when working with the isolated compound, including the use of personal protective equipment.
Storage:
The powdered plant material should be stored in an air-tight container to protect it from moisture and degradation. tandfonline.com
Crude extracts are often concentrated and stored in a refrigerator at 4°C for further investigation. tandfonline.com
For long-term storage of the purified compound, it is recommended to store it at -20°C. medchemexpress.com The compound should be protected from light and moisture.
Structural Elucidation and Characterization
Application of Advanced Spectroscopic Techniques
The intricate structure of Diosbulbin E has been pieced together through a combination of sophisticated spectroscopic methods. These techniques provide a comprehensive view of the molecule's connectivity, functional groups, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the structural elucidation of Diosbulbin E, offering detailed insights into the carbon-hydrogen framework. maas.edu.mmresearchgate.nethyphadiscovery.comnih.govbiocrick.compsu.edumdpi.com
One-dimensional NMR experiments, including ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of each proton and carbon atom within the Diosbulbin E molecule. maas.edu.mmresearchgate.nethyphadiscovery.comnih.govbiocrick.commdpi.com The ¹³C NMR spectroscopic data for Diosbulbin E have been measured and reported, contributing significantly to its characterization. nih.gov
The ¹H NMR spectrum of a related compound, diosbulbin N, shows characteristic signals for a β-substituted furan (B31954) ring at δH 7.62 (1H, m, H-16), 7.51 (1H, m, H-15), and 6.55 (1H, m, H-14). jst.go.jp Additionally, downfield signals corresponding to oxygenated methines are observed. jst.go.jp The ¹³C NMR spectrum of diosbulbin N displays 19 carbon resonances, including signals for two ester carbonyl groups, a β-substituted furan ring, and several oxygenated methines and a quaternary carbon. jst.go.jp
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, J in Hz) |
| 2 | 66.0 | 4.19 (m) |
| 6 | 78.0 | 4.63 (m) |
| 8 | 75.3 | - |
| 12 | 72.3 | 5.58 (dd, J=12.5, 3.0) |
| 13 | 126.6 | - |
| 14 | 109.7 | 6.55 (m) |
| 15 | 145.0 | 7.51 (m) |
| 16 | 141.7 | 7.62 (m) |
| 17 | 176.0 | - |
| 18 | 180.6 | - |
To establish the precise connectivity and spatial relationships of atoms in Diosbulbin E, a suite of two-dimensional NMR experiments is employed. maas.edu.mmresearchgate.nethyphadiscovery.combiocrick.commdpi.com
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms, allowing for the assignment of protons to their corresponding carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique maps long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the complete carbon skeleton and identifying the placement of functional groups.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule. researchgate.netpsu.edu For instance, the absence or presence of NOESY or ROESY correlations between specific protons can indicate their trans or cis relationships, respectively. psu.edu
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are indispensable for determining the molecular weight and elemental composition of Diosbulbin E. maas.edu.mmnih.govmdpi.com HRMS provides a highly accurate mass measurement, which allows for the deduction of the precise molecular formula. biocrick.comjst.go.jp For example, the molecular formula of a related compound, diosbulbin N, was determined as C₁₉H₂₂O₇ based on its HR-ESI-MS data. jst.go.jp Another similar compound, harrpernoid D, was found to have a molecular formula of C25H28O7 from its HRMS(ESI) data. nomuraresearchgroup.com
X-ray Crystallography for Relative and Absolute Stereochemistry
Single-crystal X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule, including its relative and absolute stereochemistry. maas.edu.mmresearchgate.netnih.govpsu.edu This technique has been successfully used to confirm the relative configurations of related norclerodane diterpenoids, such as diosbulbins K, L, and F. nih.gov For other similar compounds, X-ray diffraction analysis has been instrumental in establishing their complete structures and stereochemistry. psu.eduresearchgate.net The determination of absolute configuration through anomalous diffraction is a well-established method, particularly when heavier atoms are present in the structure. mit.edu
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in Diosbulbin E by detecting the vibrational frequencies of its bonds. nih.govmdpi.com The IR spectrum provides characteristic absorption bands for various functional groups. For instance, the IR spectrum of a related compound, diosbulbin N, showed absorption bands for hydroxyl (3462 cm⁻¹), carbonyl (1766 and 1731 cm⁻¹), and furan (876 cm⁻¹) functionalities. jst.go.jp This information is complementary to the data obtained from NMR and mass spectrometry, aiding in the complete structural assignment. mlsu.ac.inmugberiagangadharmahavidyalaya.ac.in
Elucidation of Stereochemical Features
The determination of the precise three-dimensional structure, or stereochemistry, of Diosbulbin E is crucial for understanding its chemical properties. The relative and absolute configurations of Diosbulbin E and its analogs have been established through a combination of advanced spectroscopic and crystallographic methods.
Key techniques employed in the stereochemical elucidation include:
X-ray Crystallography: This is a powerful method for determining the absolute configuration of crystalline compounds. For many norclerodane diterpenoids, including relatives of Diosbulbin E like Diosbulbin K, L, and F, single-crystal X-ray diffraction analysis has been used to confirm their relative configurations. nih.gov For instance, the absolute structure of related compounds like tetrahydrodiosbulbin-A was definitively clarified by the X-ray analysis of a brominated derivative, which in turn helped establish the stereochemistry of Diosbulbins A, B, and C. kyoto-u.ac.jp
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), is vital for determining the relative stereochemistry in solution. psu.eduresearchgate.net These methods detect protons that are close in space. Observed correlations (cross-peaks) in the NOESY/ROESY spectrum between specific protons, such as those between H-10 and H-12, help to deduce their relative orientation (e.g., cis or trans). psu.eduresearchgate.net For example, the lack of a NOESY correlation between H-5 and H-10 in a related structure indicated a trans-configuration. researchgate.netthaiscience.info
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light, which is useful for determining the absolute configuration of chiral molecules, especially when compared with known compounds or theoretical calculations. nih.gov The absolute configuration of epi-diosbulbin B, for example, was determined by comparing its experimental ECD (Electronic Circular Dichroism) spectrum to that of Diosbulbin B, whose own structure was confirmed by X-ray analysis. tandfonline.com
Chemical Correlation: The stereochemistry of a new compound can sometimes be established by chemically converting it to a compound of known structure. This method has been used to correlate various diterpenoids, confirming their stereochemical relationships. nih.gov
Through these combined approaches, the complex stereochemical features of Diosbulbin E and its fellow norclerodane diterpenoids have been rigorously established.
Comparative Structural Analysis with Related Norclerodane Diterpenoids (Diosbulbins A-S)
Diosbulbin E is a member of the norclerodane diterpenoid family, a large group of natural products isolated primarily from plants of the Dioscorea genus. nih.govjst.go.jp This family is characterized by a specific nineteen-carbon (nor-) framework derived from a clerodane precursor. While all diosbulbins (A-S) share this fundamental skeleton, they exhibit significant structural diversity due to variations in oxidation patterns, the nature and location of substituent groups, and stereochemistry. nih.govjst.go.jp
The core structure consists of a decalin ring system fused to a side chain that typically includes a furan ring and one or more lactone rings. jst.go.jp The key points of structural variation among Diosbulbins A-S include:
Oxidation State: Differences in the placement of hydroxyl (–OH), carbonyl (C=O), and epoxide groups on the decalin rings and side chains are common. For example, Diosbulbin N differs from Diosbulbin G in the substituent at the C-8 position, having a hydroxyl group there. jst.go.jp
Lactone Rings: Most diosbulbins contain at least one γ-lactone ring. jst.go.jp Diosbulbin E, like Diosbulbin B, features two γ-lactone rings. jst.go.jp However, the connectivity and stereochemistry of these rings can vary.
Substitution and Esterification: The presence of different ester groups, such as acetates, is a common source of variation. For example, 8-epidiosbulbin E acetate (B1210297) and Diosbulbin E acetate have been isolated, differing in stereochemistry and the presence of an acetate group. researchgate.netthaiscience.infocabidigitallibrary.org
Stereochemistry: The spatial orientation of substituents and the fusion of the rings can differ, leading to epimers and diastereomers. For instance, epi-diosbulbin B was isolated alongside Diosbulbin B, differing in the stereoconfiguration. tandfonline.com Similarly, 8-epidiosbulbin E acetate is a known stereoisomer. researchgate.net
The following interactive table summarizes the structural characteristics of Diosbulbin E in comparison with some of its related analogs.
| Compound | Molecular Formula | Key Structural Features | Citations |
| Diosbulbin A | C20H24O7 | A known norclerodane diterpenoid. | kyoto-u.ac.jpjst.go.jp |
| Diosbulbin B | C19H20O6 | Contains two γ-lactone rings, structure confirmed by X-ray analysis. | nih.govtandfonline.comjst.go.jp |
| Diosbulbin C | C19H20O7 | Structure clarified based on correlation with tetrahydrodiosbulbin-A. | kyoto-u.ac.jpjst.go.jp |
| Diosbulbin D | C20H22O7 | A known norclerodane diterpenoid. | jst.go.jp |
| Diosbulbin E | C19H22O6 | A norclerodane diterpenoid isolated from Dioscorea bulbifera. | nih.gov |
| Diosbulbin F | C19H22O7 | Relative configuration confirmed by X-ray crystallography. | nih.govjst.go.jp |
| Diosbulbin G | C19H22O6 | A known norclerodane diterpenoid. | nih.govjst.go.jp |
| Diosbulbin H | Not specified | A known norclerodane diterpenoid. | nih.gov |
| Diosbulbin K | C20H24O8 | Relative configuration confirmed by X-ray crystallography. | nih.gov |
| Diosbulbin L | C19H22O7 | Relative configuration confirmed by X-ray crystallography. | nih.gov |
| Diosbulbin M | C19H22O8 | A known norclerodane diterpenoid. | nih.gov |
| Diosbulbin N | C19H22O7 | Features a hydroxyl group at C-8. | jst.go.jp |
| Diosbulbin O | C19H20O7 | Absolute configuration determined by single-crystal X-ray analysis. | jst.go.jpresearchgate.net |
| Diosbulbin P | C20H24O8 | Contains an esterified methyl group. | jst.go.jp |
| Diosbulbin R | C19H24O7 | A new norclerodane diterpenoid. | cabidigitallibrary.org |
| Diosbulbin S | C19H22O7 | A new norclerodane diterpenoid. | cabidigitallibrary.org |
This structural diversity is a result of various enzymatic processes within the plant. The precise elucidation of these structures through extensive spectroscopic analysis (1D/2D NMR, MS) and X-ray crystallography is fundamental to the field of natural product chemistry. nih.govpsu.edujst.go.jpcabidigitallibrary.org
Biosynthesis and Chemical Synthesis Approaches
Proposed Biosynthetic Pathways in Dioscorea bulbifera (General Diterpenoid Biosynthesis)
The biosynthesis of diterpenoids in plants is a complex process that starts from simple five-carbon precursors and involves a series of enzymatic reactions to build and diversify molecular structures. While the specific pathway for Diosbulbin E has not been fully elucidated, it is understood to follow the general route of diterpenoid biosynthesis.
The universal precursor for all diterpenoids, including Diosbulbin E, is geranylgeranyl diphosphate (B83284) (GGPP). heraldopenaccess.us The formation of the characteristic clerodane skeleton of Diosbulbin E from the linear GGPP precursor involves two key types of enzymatic transformations:
Cyclization: The initial and most critical step is the cyclization of GGPP, catalyzed by enzymes known as diterpene synthases (DTSs) or terpene synthases (TPSs). heraldopenaccess.us This reaction forms the foundational bicyclic core of the clerodane structure. This process involves highly reactive carbocation intermediates that are precisely controlled by the enzyme's active site to ensure the correct stereochemistry of the final ring system. heraldopenaccess.us
Oxidative Modifications: Following cyclization, the diterpene core undergoes a series of oxidative modifications, such as hydroxylations, epoxidations, and the formation of lactone rings. researchgate.net These reactions are primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), which are a large family of enzymes responsible for the immense structural diversity of terpenoids in plants. researchgate.netresearchgate.net The formation of the furan (B31954) ring and the two lactone moieties characteristic of Diosbulbin E is attributed to these post-cyclization tailoring steps. naturalproducts.netsci-hub.se
The proposed sequence begins with the cyclization of GGPP to form a clerodane scaffold, followed by a cascade of CYP450-mediated oxidations to install the various oxygen-containing functional groups, ultimately yielding Diosbulbin E.
The enzymes responsible for the biosynthesis of diterpenoids are encoded by specific genes that are often organized into biosynthetic gene clusters (BGCs). Identifying these genes is key to understanding and potentially engineering the production of compounds like Diosbulbin E. Modern bioinformatics tools and genomic analysis are used to mine the genomes of plants like D. bulbifera for genes that show sequence similarity to known terpene synthases and CYP450s. vanderbilt.edubiorxiv.org
Although the specific genes for Diosbulbin E biosynthesis have not been definitively identified, research into related plant species suggests that the expression of these genes is tightly regulated. Their activation can be triggered by developmental cues or in response to environmental stresses, such as herbivory or pathogen attack, as many diterpenoids serve as defense compounds for the plant. juniperpublishers.com
Chemoenzymatic Synthesis Strategies
Chemoenzymatic synthesis combines the efficiency and selectivity of biological catalysts (enzymes) with the versatility of traditional chemical reactions. livedna.net This approach is particularly valuable for constructing complex natural products. While a full chemoenzymatic synthesis of Diosbulbin E has not been reported, the strategy generally involves:
Chemical Synthesis of a Core Intermediate: A simplified precursor or a key structural scaffold is first built using organic chemistry methods.
Enzymatic Transformation: The chemically synthesized intermediate is then used as a substrate for one or more enzymes, such as CYP450s or hydrolases, to perform specific and often difficult chemical transformations, like stereoselective hydroxylation or ring formation. researchgate.netscience.gov
This strategy could potentially be applied to Diosbulbin E by chemically synthesizing a basic clerodane skeleton and then using enzymes (identified from D. bulbifera or engineered) to install the intricate oxidative functionalities.
Semi-Synthesis and Derivatization for Analog Generation
Semi-synthesis uses a readily available natural product as a starting material to create new, modified compounds (analogs). This is a common strategy when the total synthesis of a molecule is too complex or low-yielding. Diosbulbin E, extracted from D. bulbifera, can serve as a scaffold for such modifications. biosynth.comjuniperpublishers.com
Research has demonstrated the generation of derivatives from related compounds. For instance, Diosbulbin E acetate (B1210297), an acetylated form of Diosbulbin E, has been isolated from D. bulbifera, indicating that such modifications can occur naturally and be replicated synthetically. thaiscience.info Simple chemical reactions can be applied to the functional groups of Diosbulbin E, such as the hydroxyl group or the furan ring, to create a library of analogs. researchgate.net These new molecules are then tested to explore how structural changes affect biological activity.
Table 1: Examples of Semi-Synthetic Modifications
| Starting Material | Reaction Type | Potential Functional Group Targeted | Resulting Analog Type |
| Diosbulbin E | Acetylation | C-6 Hydroxyl group | Ester derivative (e.g., Acetate) |
| Diosbulbin E | Reduction | Lactone carbonyl groups | Diol derivatives |
| Diosbulbin E | Hydrogenation | Furan ring | Dihydrofuran derivative |
Structure-Based Modification and Lead Compound Optimization Strategies
For a natural product with interesting biological activity, lead optimization is the process of modifying its structure to enhance desired properties (e.g., potency, selectivity) and reduce undesirable ones (e.g., toxicity). nih.gov This is a cornerstone of modern drug discovery.
For Diosbulbin E, this process involves using its three-dimensional structure as a blueprint for rational design. sci-hub.se Computational methods like molecular docking are employed to simulate how Diosbulbin E and its analogs bind to specific protein targets. thaiscience.infonih.gov These simulations can predict which modifications are likely to improve binding affinity and, consequently, biological activity.
Key strategies include:
Structure-Activity Relationship (SAR) Studies: By creating a series of analogs (as described in 4.3) and evaluating their biological effects, researchers can determine which parts of the molecule are essential for its activity. researchgate.net
Scaffold Hopping: Replacing the core clerodane structure with a different, more easily synthesized scaffold while keeping the key interacting functional groups in the same spatial orientation. nih.gov
Bioisosteric Replacement: Swapping specific functional groups with others that have similar physical or chemical properties to improve metabolic stability or reduce toxicity without losing efficacy. nih.gov
For example, if the furan ring of Diosbulbin E is found to be metabolized into a toxic intermediate, a lead optimization strategy might involve replacing it with a different aromatic ring to block this metabolic pathway while preserving its role in target binding. sci-hub.setandfonline.com
Mechanistic Investigations of Biological Activities in Preclinical Models
Cellular and Molecular Mechanisms of Action
The biological effects of Diosbulbin E are rooted in its ability to modulate fundamental cellular processes. Research, including studies on closely related compounds, has begun to illuminate these mechanisms, pointing towards activities that disrupt cancer cell survival and replication.
Apoptosis, or programmed cell death, is a critical process for removing damaged or cancerous cells. The intrinsic pathway of apoptosis is a key mechanism for anticancer therapies and is often initiated by cellular stress, leading to mitochondrial dysfunction. wikipedia.orgmdpi.com This pathway involves the permeabilization of the mitochondrial membrane, a pivotal event in the progression of apoptosis. thermofisher.com
A key event in the early stages of the intrinsic apoptotic pathway is the disruption of the mitochondrial membrane potential (MMP). researchgate.netfrontiersin.org This disruption is often associated with the opening of the mitochondrial permeability transition pore (MPTP), which allows for the passage of ions and small molecules across the mitochondrial membrane. thermofisher.com The resulting equilibration of ions leads to the decoupling of the respiratory chain. thermofisher.com While the direct effects of Diosbulbin E on MMP are not as extensively detailed as for other related compounds, this disruption remains a central mechanism in mitochondria-dependent apoptosis. For instance, studies on the related compound Diosbulbin B have shown it can decrease the mitochondrial membrane potential in hepatocytes. nih.govnih.gov
Following the loss of mitochondrial membrane potential, proteins are released from the intermembrane space into the cytosol. thermofisher.com A primary protein released is cytochrome c, which, once in the cytosol, binds to the Apoptotic protease activating factor-1 (Apaf-1) to form a protein complex known as the apoptosome. wikipedia.org This structure recruits and activates an initiator caspase, specifically caspase-9. frontiersin.orgfrontiersin.org Activated caspase-9 then triggers a cascade by activating executioner caspases, such as caspase-3, which carry out the systematic degradation of cellular components, leading to cell death. wikipedia.orgfrontiersin.org This cascade, involving cytochrome c release and subsequent caspase activation, is a hallmark of the mitochondrial pathway of apoptosis. researchgate.netfrontiersin.org
The cell cycle is a series of events that leads to cell division and replication. The ability to halt this cycle is a key target for cancer therapies. mdpi.com While specific data on Diosbulbin E is limited, research on the related compound Diosbulbin C, also extracted from Dioscorea bulbifera L., provides insight into this mechanism. Studies have shown that Diosbulbin C can significantly induce G0/G1 phase cell cycle arrest in non-small cell lung cancer (NSCLC) cells. researchgate.netnih.gov This arrest prevents the cells from entering the S phase (DNA synthesis) and progressing towards division, thereby inhibiting proliferation. researchgate.netnih.gov
Table 1: Effect of Related Compound Diosbulbin C on Cell Cycle
| Compound | Cell Line | Effect | Reference |
|---|---|---|---|
| Diosbulbin C | A549, NCI-H1299 (NSCLC) | Induces significant G0/G1 phase cell cycle arrest | researchgate.net, nih.gov |
Signal transduction pathways are crucial for cell growth, survival, and proliferation. The disruption of these pathways is a common mechanism of action for anticancer agents. Research into related compounds has identified several key pathways affected. For the related compound Diosbulbin C, network pharmacology analyses identified AKT1, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS) as potential targets. researchgate.netnih.gov Subsequent experimental validation confirmed that Diosbulbin C may inhibit the proliferation of NSCLC cells by downregulating the expression and/or activation of AKT, DHFR, and TYMS. researchgate.netnih.gov The PI3K/Akt signaling pathway is a major regulator of cell survival and proliferation, and its inhibition can lead to apoptosis and cell cycle arrest. mdpi.com
Table 2: Signal Pathway Modulation by Related Compound Diosbulbin C
| Compound | Potential Targets | Effect | Cell Type | Reference |
|---|---|---|---|---|
| Diosbulbin C | AKT, DHFR, TYMS | Downregulation of expression/activation | NSCLC | researchgate.net, nih.gov |
Direct inhibition of viral enzymes is a key strategy in the development of antiviral drugs. Bioassay-guided studies of compounds from Dioscorea bulbifera have identified inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) integrase. thaiscience.info HIV-1 integrase is an essential enzyme for viral replication, as it catalyzes the insertion of viral DNA into the host genome. thaiscience.info In these studies, a derivative of Diosbulbin E, diosbulbin E acetate (B1210297) , was isolated and tested for its anti-HIV-1 integrase activity. thaiscience.inforesearchgate.net It exhibited a moderate inhibitory effect on the enzyme. thaiscience.info
Table 3: Inhibitory Activity of Diosbulbin E Acetate
| Compound | Target Enzyme | Activity | IC₅₀ Value | Reference |
|---|---|---|---|---|
| Diosbulbin E acetate | HIV-1 Integrase | Moderate Inhibition | 73.49 µM | thaiscience.info |
Apoptosis Induction Pathways
Studies in In Vitro Cell Culture Models
Diosbulbin E has been the subject of research for its potential to inhibit the growth of various cancer cell lines. Studies have shown its cytotoxic effects across different types of cancer. For instance, its activity has been evaluated against human breast cancer (MCF-7), lung cancer (A549), and promyelocytic leukemia (HL-60) cell lines. selleck.cndokumen.pub
Research has also explored the antiproliferative effects of compounds from the same family, the diosbulbins, against a range of cancer cells. For example, the cytotoxicity of related compounds has been tested in human hepatocellular carcinoma (SMMC-7721), colon adenocarcinoma (SW-480), and cervical carcinoma (HelaS3) cell lines. selleck.cnepdf.pub Additionally, the KB cell line, a subline of the HeLa cell line, has been used in evaluating the cytotoxic potential of similar natural compounds. dokumen.pub
While specific IC₅₀ values for Diosbulbin E are not consistently reported across all studies, the general body of research on diosbulbins indicates a potential for broad-spectrum antiproliferative activity. For example, related compounds have shown inhibitory effects on various cell lines with differing potencies. selleck.cndokumen.pubepdf.pub
A variety of assays are employed to understand the effects of compounds like Diosbulbin E on cancer cells. These assays provide insights into cell health, programmed cell death (apoptosis), and the rate of cell division. creative-biogene.comnih.gov
Cell Viability Assays:
MTT Assay: This colorimetric assay is a common method to assess cell metabolic activity, which serves as an indicator of cell viability. creative-biogene.compatsnap.com In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) to purple formazan (B1609692) crystals. creative-biogene.compatsnap.com The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance. creative-biogene.compatsnap.com
CCK-8 Assay: The Cell Counting Kit-8 (CCK-8) is another colorimetric assay used to determine the number of viable cells. dojindo.com It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. dojindo.com This assay is known for its high sensitivity and lower toxicity compared to MTT. dojindo.comdojindo.com
Apoptosis Assays:
Flow Cytometry: This technique is widely used to detect and quantify apoptosis. nih.govscielo.br Cells are often stained with Annexin V and propidium (B1200493) iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent agent that stains the DNA of cells with compromised membranes, a feature of late apoptotic and necrotic cells. researchgate.net This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. researchgate.netimrpress.com
Proliferation Assays:
Colony Formation Assay: This assay assesses the ability of single cells to undergo sufficient proliferation to form a colony. nih.gov It is a measure of the long-term proliferative potential of a cell after treatment with a compound. nih.govresearcher.life
EdU (5-ethynyl-2'-deoxyuridine) Assay: This assay is used to measure DNA synthesis and, consequently, cell proliferation. researchgate.net EdU is a nucleoside analog of thymidine (B127349) that is incorporated into DNA during active synthesis. researchgate.netnih.gov The incorporated EdU can then be detected using a fluorescent azide, allowing for the quantification of proliferating cells. researchgate.netnih.gov
These assays are crucial in preclinical studies to elucidate the mechanisms by which a compound exerts its antiproliferative effects. nih.govresearchgate.net
Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action. biocompare.com For compounds like Diosbulbin E, this process involves a combination of computational and experimental approaches.
One common strategy is a phenotypic, or cell-based, drug discovery approach. biocompare.com This begins with observing the effect of the compound on cancer cells, such as growth inhibition. biocompare.com Researchers then work to identify the molecular target responsible for this observed phenotype. biocompare.com
Target identification can be facilitated by techniques such as immunoprecipitation followed by mass spectrometric analysis. plos.org This involves using an antibody that binds to the compound or its cellular partner to isolate the target protein, which is then identified by mass spectrometry. plos.org
Once a potential target is identified, it must be validated. biocompare.com Validation confirms that the interaction between the compound and the target is responsible for the observed biological effect. biocompare.com This can be achieved through various methods, including:
Genetic techniques: Technologies like CRISPR/Cas9 can be used to systematically knock out or activate every gene in a cell line to see if any of these genetic alterations confer resistance or sensitivity to the compound. biocompare.com
Molecular biology techniques: Methods like quantitative real-time PCR (qRT-PCR) and western blotting can be used to assess how the compound affects the expression or activation of the identified target and its downstream signaling pathways. nih.gov
For instance, studies on related compounds have utilized network pharmacology to predict potential targets, which were then validated using molecular docking, qRT-PCR, and western blotting. researchgate.netnih.gov This integrated approach allows for the identification and confirmation of the specific proteins or pathways through which a compound exerts its effects in cellular systems. researchgate.netnih.gov
Investigations in Non-Human In Vivo Models
Animal models, particularly rodent models, are essential for evaluating the pharmacological effects of compounds like Diosbulbin E in vivo. nih.gov These models help bridge the gap between in vitro findings and potential clinical applications. mdpi.com
Tumor Models in Rodents: A variety of tumor models are used to assess the anti-cancer efficacy of new compounds. nih.gov These include:
Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunocompromised mice. iitri.org This allows for the study of human cancers in a living organism and is a common approach in preclinical drug development. iitri.org The tumor cells can be injected subcutaneously, forming a solid tumor nodule, or orthotopically, where the tumor cells are implanted in the organ of origin. nih.govstanford.edu
Syngeneic Models: In these models, tumor cells derived from a specific mouse strain are transplanted into mice of the same genetic background. iitri.org A key advantage of this model is the presence of an intact immune system, which allows for the evaluation of immunomodulatory effects of the test compound. mdpi.comiitri.org
The assessment of a compound's pharmacological effect in these models often involves measuring tumor growth inhibition or delay. iitri.org For example, one study on a related compound, Diosbulbin B, found that it significantly inhibited the growth of transplanted S180 sarcoma in mice in a dose-dependent manner. researchgate.net
Beyond direct anti-tumor effects, preclinical in vivo studies also investigate how compounds like Diosbulbin E modulate various physiological processes, such as metabolic pathways and inflammation. nih.govnih.gov
Inflammation: The anti-inflammatory properties of extracts from the Dioscorea genus have been evaluated in various animal models. brieflands.com For instance, extracts from Dioscorea bulbifera have demonstrated significant anti-inflammatory effects in carrageenan-induced paw edema in rats, suggesting an inhibition of inflammatory mediators like histamine, serotonin, and prostaglandins. researchgate.netnih.gov These studies help to understand the potential of these compounds to modulate inflammatory responses, which can be relevant in the context of cancer, as inflammation is a critical component of the tumor microenvironment. csic.es
Ex Vivo Analysis of Tissue and Cellular Responses from Animal Models
Direct and specific investigations detailing the ex vivo analysis of tissue and cellular responses in animal models administered solely with Diosbulbin E are limited in currently available scientific literature. However, research on other prevalent and structurally related furanoid diterpenes isolated from Dioscorea bulbifera, particularly 8-epidiosbulbin E acetate (EEA), provides significant insights into the potential biological effects and the analytical methods used to assess them at the tissue and cellular level. These studies on analogous compounds serve as a valuable framework for understanding the types of responses that might be elicited by Diosbulbin E.
Studies involving mice treated with the related compound 8-epidiosbulbin E acetate (EEA) have utilized ex vivo techniques to characterize the resulting hepatotoxicity. Histopathological analysis of liver tissue harvested from these animals revealed distinct signs of damage, including local spotty necrosis and the infiltration of inflammatory cells. tandfonline.com This type of tissue examination is fundamental in understanding the gross and microscopic changes induced by the compound.
At a more granular, cellular level, ex vivo analyses have focused on the interaction of the compound's metabolites with biological macromolecules. Following administration of EEA to mice, analysis of hepatic proteins showed that reactive metabolites of the compound form covalent bonds, or adducts, with specific amino acid residues. researchgate.net The formation of these adducts is a key cellular response indicating that the compound is metabolically activated into a reactive form that can alter protein structure and function. researchgate.net Research has specifically identified that the amide groups of asparagine and glutamine residues, as well as the primary amine of lysine (B10760008) residues, in hepatic proteins are targets for modification by EEA's reactive intermediate. researchgate.net
Furthermore, investigations have demonstrated that EEA administration in mice can lead to DNA damage. researchgate.net The observation of significant DNA fragmentation, phosphorylation of H2AX (a marker of DNA double-strand breaks), and activation of PARP-1 in the hepatocytes of treated mice points to genotoxic effects that can be quantified ex vivo. researchgate.net These findings highlight that the cellular response to such diterpenoid lactones can involve multiple pathways, including protein modification and DNA damage, which collectively contribute to the observed tissue injury.
While these findings pertain to 8-epidiosbulbin E acetate, they underscore the critical value of ex vivo analysis in mechanistic toxicology. Such studies allow for detailed examination of cellular and molecular events within the target tissues of an animal model, providing a bridge between in vivo exposure and in vitro mechanistic experiments.
Note: The available research literature provides limited specific numerical data from ex vivo analyses of Diosbulbin E suitable for representation in a data table. The findings are largely descriptive of the types of cellular and tissue damage observed.
Metabolic Activation and Bioactivation Studies
Role of Cytochrome P450 Enzymes in Diosbulbin E Metabolism
The initial and rate-limiting step in the bioactivation of furan-containing compounds like Diosbulbin E is mediated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com Specifically, members of the CYP3A subfamily, with CYP3A4 being the most prominent in humans, are primarily responsible for the metabolic activation of these compounds. vulcanchem.comnih.govresearchgate.netnih.govwikipedia.org Studies on analogous furanoditerpenoids, such as Diosbulbin B, have demonstrated that CYP3A4 catalyzes the oxidation of the furan (B31954) ring. nih.govresearchgate.net
The significance of CYP3A4 in this process is underscored by inhibition studies. Ketoconazole, a known inhibitor of CYP3A enzymes, has been shown to significantly decrease the metabolic activation of related compounds, thereby reducing the formation of downstream reactive metabolites. mdpi.comnih.govnih.gov This provides strong evidence for the central role of CYP3A4 in initiating the metabolic cascade of furanoditerpenoids like Diosbulbin E. nih.govnih.gov While CYP3A4 is the primary enzyme implicated, the involvement of other CYP isoforms cannot be entirely ruled out and may contribute to a lesser extent. The expression and activity of CYP3A4 are known to vary among individuals, which could lead to differences in the rate and extent of Diosbulbin E metabolism. medsafe.govt.nz
Formation of Reactive Metabolites
The enzymatic oxidation of the furan ring of Diosbulbin E by cytochrome P450 enzymes leads to the formation of highly reactive intermediates. vulcanchem.com A key reactive metabolite identified in the bioactivation pathway of similar furanoditerpenoids is a cis-enedial intermediate. vulcanchem.comnih.govresearchgate.netresearchgate.netfrontiersin.org This conversion from the stable furan structure to the electrophilic cis-enedial is a crucial step that confers the ability to interact with cellular components. researchgate.net
The formation of this reactive species has been confirmed through trapping experiments using nucleophilic agents like N-acetyl lysine (B10760008) (NAL) and glutathione (B108866) (GSH) in microsomal incubation systems. nih.govacs.org The resulting adducts provide direct evidence for the transient existence of the cis-enedial intermediate. acs.org The electrophilic nature of the cis-enedial makes it prone to attack by cellular nucleophiles, which is the underlying mechanism for the subsequent covalent modifications of macromolecules. nih.govresearchgate.net
Covalent Adduction to Cellular Macromolecules
The electrophilic cis-enedial intermediates generated from the metabolic activation of Diosbulbin E can covalently bind to cellular macromolecules, including proteins and DNA. vulcanchem.comnih.govresearchgate.net This process, known as covalent adduction, is a significant event that can disrupt the normal function of these essential biomolecules.
Protein Adduction: The reactive metabolites can react with nucleophilic amino acid residues on proteins, such as cysteine and lysine. mdpi.comnih.govresearchgate.net Studies on the related compound Diosbulbin B have shown that its cis-enedial intermediate reacts with the thiol group of cysteine and the primary amine group of lysine to form stable pyrrole (B145914) derivatives. mdpi.comnih.gov This covalent modification of proteins can alter their structure and function, potentially leading to enzyme inactivation and disruption of cellular signaling pathways. dovepress.com
DNA Adduction: In addition to proteins, the reactive metabolites of furanoditerpenoids have been shown to form adducts with DNA. The electrophilic intermediates can react with the exocyclic and endocyclic nitrogen atoms of 2'-deoxyguanosine (B1662781) (dGuo), 2'-deoxycytidine (B1670253) (dCyd), and 2'-deoxyadenosine (B1664071) (dAdo). nih.gov This interaction results in the formation of oxadiazabicyclo[3.3.0]octaimine adducts. vulcanchem.comnih.gov The formation of DNA adducts can interfere with DNA replication and repair processes, potentially leading to mutations and genomic instability. vulcanchem.com
Role of Furan Moiety in Metabolic Activation
The furan moiety is an essential structural feature for the metabolic activation of Diosbulbin E and related furanoditerpenoids. vulcanchem.comnih.govresearchgate.net The presence of the furan ring is a prerequisite for the cytochrome P450-mediated oxidation that generates the reactive cis-enedial intermediates. researchgate.netresearchgate.net
Research on Diosbulbin B, a structurally similar compound, has highlighted the critical role of the furan group. When the furan ring of Diosbulbin B was chemically hydrogenated to a tetrahydrofuran (B95107) group, the resulting compound did not exhibit the same level of toxicity, indicating that the furan moiety is necessary for bioactivation. nih.gov This underscores that the metabolic conversion of the furan ring is a key step in initiating the cascade of events leading to covalent binding with cellular macromolecules. researchgate.net
Reactive Oxygen Species (ROS) Generation and Oxidative Stress Responses
The metabolism of compounds like Diosbulbin E can lead to the generation of reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. wikipedia.org ROS, such as superoxide (B77818) anions and hydroxyl radicals, can be produced as byproducts of cellular metabolism, and their levels can increase significantly during times of cellular stress. wikipedia.orgmdpi.comfrontiersin.org
The accumulation of ROS beyond the cell's antioxidant capacity results in a state of oxidative stress. frontiersin.org This can lead to damage to cellular components, including lipids, proteins, and DNA. frontiersin.orgresearchgate.net In the context of furanoditerpenoid metabolism, the mitochondrial electron transport chain can be a source of ROS production. nih.gov The disruption of mitochondrial function by these compounds can enhance ROS generation, creating a feedback loop that exacerbates cellular damage. vulcanchem.comnih.gov Oxidative stress is a common mechanism of toxicity for many xenobiotics and is closely linked to the subsequent cellular responses.
Autophagy Regulation in Response to Metabolic Perturbations
Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, playing a crucial role in maintaining cellular homeostasis. frontiersin.organtpublisher.commicrobialcell.com In response to cellular stress, including metabolic perturbations and oxidative stress, autophagy can be activated as a protective mechanism. nih.govfrontiersin.org
Studies on the related compound Diosbulbin B have shown that it can induce autophagy in hepatocytes. nih.gov This autophagic response is believed to be regulated by the levels of reactive oxygen species. nih.gov Initially, autophagy may serve a pro-survival role by removing damaged components and reducing oxidative stress. However, excessive or prolonged autophagy can lead to autophagic cell death. nih.gov Therefore, the regulation of autophagy is a critical determinant of the cellular outcome following exposure to metabolically activated compounds like Diosbulbin E.
Structure Activity Relationship Sar Studies
Identification of Key Structural Features for Biological Activity
The biological activity of Diosbulbin E is intrinsically linked to specific features of its furanonorditerpenoid structure. Research has pinpointed several key moieties that are essential for its function. The furan (B31954) ring, the clerodane skeleton, and the lactone groups are fundamental to its bioactivity. rsc.orgnih.gov
The most critical structural feature for the biological activity, especially the observed toxicity, is the furan ring. taylorandfrancis.comjuniperpublishers.comresearchgate.net This has been demonstrated in studies where the saturation of the furan ring to a tetrahydrofuran (B95107) group in the related compound Diosbulbin B resulted in the complete loss of liver toxicity, indicating the furan moiety is essential for this effect. nih.gov The toxicity of compounds like 8-epidiosbulbin E acetate (B1210297) is attributed to the metabolic activation of this furan ring. juniperpublishers.com
| Structural Feature | Role in Biological Activity | Source(s) |
| Furan Ring | Essential for bioactivity and toxicity. Undergoes metabolic activation to a reactive intermediate. | taylorandfrancis.com, juniperpublishers.com, researchgate.net, nih.gov |
| Clerodane Skeleton | Provides the necessary three-dimensional conformation for receptor binding and activity. | nih.gov |
| Lactone Groups | Contribute to the overall chemical reactivity and biological properties of the molecule. | rsc.org |
Impact of Stereochemistry on Potency and Selectivity
Stereochemistry plays a pivotal role in the potency and selectivity of Diosbulbin E. The specific three-dimensional arrangement of atoms and functional groups can significantly alter the molecule's interaction with chiral biological targets like enzymes and receptors. uou.ac.in
The importance of stereochemistry is evident when comparing Diosbulbin E with its epimer, 8-epidiosbulbin E acetate (EEA). brieflands.comresearchgate.net These compounds differ in the spatial orientation at the C-8 position, which influences their biological profiles. For instance, EEA has been identified as a potent agent capable of curing antibiotic resistance plasmids in multidrug-resistant bacteria, highlighting that specific stereoisomers can possess distinct and potent activities. researchgate.netresearchgate.netresearchgate.net
Correlation of Structural Modifications with Mechanistic Pathways
Structural modifications to the Diosbulbin E framework are directly correlated with its mechanistic pathways, particularly its toxicity. The primary mechanism involves the metabolic activation of the furan ring by cytochrome P450 enzymes, specifically the CYP3A subfamily. researchgate.netnih.gov
This bioactivation process oxidizes the furan ring to form a highly reactive and electrophilic cis-enedial intermediate. researchgate.net This reactive metabolite is the key player in the compound's mechanism of action, as it can covalently bind to cellular nucleophiles, including proteins and DNA. taylorandfrancis.comresearchgate.net This adduction to macromolecules can disrupt normal cellular function, leading to effects like hepatotoxicity. taylorandfrancis.comresearchgate.net
The following correlations have been established:
Presence of the Furan Ring : This structure is a prerequisite for the metabolic activation pathway. Its removal or saturation, such as by hydrogenation to a tetrahydrofuran, eliminates the formation of the reactive cis-enedial metabolite and abrogates the associated toxicity. nih.gov
Acetylation : The presence of an acetate group, as seen in 8-epidiosbulbin E acetate, modifies the compound's polarity and may influence its metabolic rate and interaction with enzymatic binding pockets. researchgate.net
This pathway, where a structural feature (the furan ring) is transformed into a reactive intermediate that causes toxicity, is a well-documented mechanism for several furan-containing natural products. taylorandfrancis.comsci-hub.se
Computational Chemistry Approaches for SAR Analysis (e.g., Molecular Docking)
Computational chemistry, particularly molecular docking, provides valuable insights into the SAR of Diosbulbin E and its analogues by predicting and analyzing their interactions with biological targets at a molecular level. e-lactancia.orgnih.gov These in silico methods allow for the rapid screening of compounds and help rationalize their biological activities. tandfonline.com
Molecular docking studies have been performed on phytochemicals isolated from Dioscorea species, including 8-epidiosbulbin E acetate, to evaluate their binding affinity to various protein targets. e-lactancia.orgnih.gov In these studies, the compound (ligand) is placed into the binding site of a protein, and its orientation and interaction energy are calculated. A lower binding energy generally suggests a more stable and favorable interaction.
For example, a molecular docking study evaluated the binding of several compounds from Dioscorea species, including 8-epidiosbulbin E acetate and Diosbulbin E, to human estrogen receptors α (ERα) and β (ERβ). The results, presented in the table below, show that these compounds have varying predicted affinities for the receptors, which can be attributed to their unique structural and stereochemical features. e-lactancia.orgnih.gov Such studies can reveal key interactions, like hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the receptor's active site. thaiscience.info
| Compound | Plant Source | Target Protein | MolDock Energy (kJ/mol) | Source(s) |
| Diosbulbin E | Dioscorea spp. | ERα | -78.3 | nih.gov |
| Diosbulbin E | Dioscorea spp. | ERβ | -72.8 | nih.gov |
| 8-epidiosbulbin E acetate | Dioscorea spp. | ERα | -16.8 | nih.gov |
| 8-epidiosbulbin E acetate | Dioscorea spp. | ERβ | -35.0 | nih.gov |
| 8-epidiosbulbin G | Dioscorea spp. | ERα | -89.3 | e-lactancia.org |
| 8-epidiosbulbin G | Dioscorea spp. | ERβ | -72.8 | e-lactancia.org |
These computational approaches are instrumental in explaining SAR by linking specific structural attributes to binding affinity and guiding the design of new analogues with potentially improved potency or reduced toxicity.
Analytical Methodologies for Detection and Quantification
Chromatographic Methods for Quantitative Analysis
Chromatographic techniques are fundamental for separating and quantifying Diosbulbin E from complex biological matrices.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for the separation, identification, and quantification of compounds in a mixture. openaccessjournals.com It is a highly utilized method for the quantitative analysis of diterpenoid lactones, including 8-epidiosbulbin E acetate (B1210297) (EEA), a compound closely related to Diosbulbin E. nih.gov An ultra-high performance liquid chromatography-quadrupole time-of-flight mass spectrometry (UHPLC-QTOF MS) method has been used to identify metabolites of various diosbulbins. nih.gov
For quantitative analysis, HPLC methods are validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. jmb.or.kr For instance, in the analysis of phenanthrenes in Dioscorea species, calibration curves showed good linearity with a coefficient of determination (R²) of 0.999. jmb.or.kr The LOD and LOQ values for these compounds ranged from 0.78-0.89 μg/ml and 2.38-2.71 μg/ml, respectively. jmb.or.kr In a study on diosgenin, another compound found in Dioscorea bulbifera, an HPLC method demonstrated good linearity in the range of 1.00 to 12.00 µg/cm³. thepharmajournal.com
A typical HPLC system for the analysis of compounds like Diosbulbin E might use a reverse-phase C18 column. mdpi.com The mobile phase often consists of a gradient of acetonitrile (B52724) and water containing a small percentage of formic acid to improve peak shape and ionization efficiency. mdpi.comnih.gov
Table 1: Example of HPLC Method Parameters for Diterpenoid Lactone Analysis
| Parameter | Value |
|---|---|
| Column | Reverse-phase C18 |
| Mobile Phase | Acetonitrile and water with 0.1% formic acid |
| Detection | Diode Array Detector (DAD) or Mass Spectrometry (MS) |
| Flow Rate | 0.8 mL·min⁻¹ |
| Column Temperature | 25 °C |
This table is a composite representation based on typical HPLC methodologies. mdpi.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. wikipedia.org It is considered a "gold standard" for forensic substance identification. wikipedia.org GC-MS has been used to analyze the chemical composition of extracts from Dioscorea bulbifera. core.ac.ukiiste.orgresearchgate.net
In one study, the ethanolic extract of the peel of D. bulbifera was analyzed by GC-MS, leading to the identification of several compounds. iiste.orgresearchgate.net While this particular study did not specifically report the detection of Diosbulbin E, it demonstrates the applicability of GC-MS for analyzing constituents of the plant. The high temperatures used in the GC-MS injection port can sometimes lead to the thermal degradation of molecules. wikipedia.org
A liver-specific metabolomics approach integrating GC-MS and ¹H-NMR has been used to study the hepatotoxicity of Dioscorea bulbifera rhizome in rats. researchgate.net This approach allowed for the identification of significantly altered metabolites, providing insights into the metabolic pathways affected. researchgate.net
Immunological Assays for Metabolites and Adducts (e.g., Polyclonal Antibodies for Protein Adducts)
Immunological assays are highly specific and sensitive methods used to detect and quantify substances. slideshare.net Polyclonal antibodies have been developed to detect protein adducts formed from the reactive metabolites of furan-containing compounds like 8-epidiosbulbin E acetate (EEA) and Diosbulbin B. acs.orgresearchgate.netnih.govacs.orgnih.gov
The metabolic activation of EEA leads to the formation of a reactive intermediate, EEA-derived cis-enedial (EDE), which can modify hepatic proteins. acs.orgnih.gov To detect these modifications, polyclonal antibodies were developed by immunizing rabbits with an immunogen prepared by reacting EDE with keyhole limpet hemocyanin (KLH). acs.orgnih.gov
These antibodies have demonstrated high selectivity and have been used in techniques such as:
Enzyme-Linked Immunosorbent Assays (ELISAs): To evaluate the titers of the antisera. acs.orgnih.govacs.orgnih.gov
Immunoblot Analysis: To recognize the EDE-modified proteins in a concentration-dependent manner without cross-reacting with native proteins. acs.orgnih.govacs.orgnih.gov
Immunoprecipitation: Coupled with mass spectrometry, this technique has enabled the enrichment and identification of multiple hepatic proteins modified by EDE in animals treated with EEA. acs.orgresearchgate.netnih.gov
These immunological tools are invaluable for understanding the mechanisms of toxicity of compounds like Diosbulbin E by identifying the specific proteins that are targeted by their reactive metabolites. acs.orgresearchgate.netnih.gov
Spectroscopic Techniques for Trace Analysis
Spectroscopic techniques are essential for the structural elucidation and trace analysis of chemical compounds. While specific studies focusing solely on the trace analysis of Diosbulbin E using standalone spectroscopic methods are not prevalent in the provided results, these techniques are often coupled with chromatographic methods for detection and identification.
Electrospray laser desorption ionization mass spectrometry (ELDI/MS) has been used for the rapid identification of herbal toxins, including diosbulbins, without extensive sample preparation. scienceopen.comresearchgate.net This method allows for the direct analysis of compounds from a small section of the herb. scienceopen.comresearchgate.net
Metabolomics and Proteomics Approaches in Biological Systems
Metabolomics and proteomics are powerful "omics" technologies that provide a global profile of metabolites and proteins in a biological system, respectively. These approaches have been instrumental in investigating the effects of compounds from Dioscorea bulbifera.
An integrated transcriptomic and metabolomics study on 8-epidiosbulbin E acetate (EEA) revealed alterations in the abundance of 7131 genes and 42 metabolites in the liver, and 43 metabolites in the serum of mice. nih.gov Similarly, an integrated proteomics and metabolomics approach to study the effects of Dioscorea bulbifera rhizome (DBR) exposure in rats identified changes in 1366 proteins and 58 metabolites in the liver. acs.orgnih.gov
By analyzing the changes in metabolites and proteins, researchers can identify the metabolic pathways that are perturbed by exposure to a specific compound.
In studies involving components of Dioscorea bulbifera, several key metabolic pathways have been identified as being significantly altered:
Amino Acid Metabolism: Alterations in the metabolism of amino acids, including branched-chain amino acids (leucine, isoleucine, and valine), have been noted. researchgate.netnih.gov
Bile Acid Metabolism: An imbalance in bile acid metabolism has been identified as a key factor in the hepatotoxicity triggered by EEA. nih.gov
Purine and Pyrimidine Metabolism: Disturbances in the metabolism of purines and pyrimidines have been consistently observed. researchgate.netacs.orgnih.govresearchgate.net
Lipid Metabolism: Changes in lipid metabolism, including glycerophospholipid metabolism, have been reported. researchgate.netresearchgate.net
Energy Metabolism: Pathways related to energy, such as the tricarboxylic acid (TCA) cycle and pyruvate (B1213749) metabolism, have been shown to be affected. researchgate.net
Glutathione (B108866) Metabolism: Alterations in glutathione metabolism, a key pathway for detoxification, have also been implicated. researchgate.net
Table 2: Perturbed Metabolic Pathways Associated with Dioscorea bulbifera Components
| Metabolic Pathway | Key Findings | References |
|---|---|---|
| Bile Acid Metabolism | Imbalance plays a key role in EEA-triggered hepatotoxicity. | nih.gov |
| Taurine and Hypotaurine Metabolism | Aberrant regulation observed. | nih.govacs.orgnih.gov |
| Purine Metabolism | Significantly altered in response to DBR exposure. | researchgate.netacs.orgnih.govresearchgate.net |
| Pyrimidine Metabolism | Significantly altered in response to DBR exposure. | researchgate.netacs.orgnih.govresearchgate.net |
| Amino Acid Metabolism | Perturbations in various amino acid pathways. | researchgate.netnih.gov |
| Glutathione Metabolism | Disorder of this pathway noted. | researchgate.net |
This table summarizes key findings from metabolomics and proteomics studies.
These comprehensive analytical approaches provide a deeper understanding of the molecular mechanisms underlying the biological effects of Diosbulbin E and related compounds.
Elucidation of Protein Expression Changes
The investigation into how chemical compounds affect cellular processes frequently involves analyzing changes in protein expression. For norditerpenoid lactones from the Dioscorea genus, such as Diosbulbin E and its related compounds, understanding these changes is crucial for elucidating their biological activity and potential toxicity. Methodologies to achieve this range from targeted approaches, like Western blotting, to global analyses, such as proteomics.
Research into the rhizome of Dioscorea bulbifera, which contains 8-epidiosbulbin E acetate, has utilized integrated "omics" approaches to understand its effects on the liver. nih.govacs.org A comprehensive study combined proteomics and metabolomics to analyze the global changes in rats exposed to Dioscorea bulbifera rhizome (DBR) over a 12-week period. This approach revealed dose-dependent alterations in the abundance of 1,366 proteins. nih.govacs.org Such large-scale proteomic analyses are powerful for identifying broad metabolic pathways affected by the compound. researchgate.net
A more targeted and frequently used method to validate and quantify changes in specific proteins is the Western blot, or immunoblotting. nih.govthermofisher.com This technique allows for the detection and relative quantification of a single protein within a complex mixture, such as a cell or tissue lysate. thermofisher.comazurebiosystems.com The general workflow for Western blot analysis as applied in studies of related diosbulbins involves several key steps:
Protein Extraction: Total protein is extracted from cells or tissues (e.g., liver tissue) that have been treated with the compound of interest. This is typically done using a lysis buffer. nih.gov
Quantification: The total protein concentration in the lysate is determined, often using a method like the BCA Protein Assay, to ensure equal amounts of protein are loaded for each sample. frontiersin.org
Gel Electrophoresis: The protein samples are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). frontiersin.org
Transfer: The separated proteins are transferred from the gel to a solid membrane, such as nitrocellulose or polyvinylidene difluoride (PVDF). nih.govfrontiersin.org
Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with a primary antibody that specifically binds to the target protein. Subsequently, a secondary antibody, which is conjugated to an enzyme (often horseradish peroxidase), is added to bind to the primary antibody. nih.govfrontiersin.org
Detection: The protein bands are visualized using a substrate that reacts with the enzyme on the secondary antibody to produce a detectable signal, typically through chemiluminescence. nih.gov The intensity of the band corresponds to the amount of the target protein.
While direct studies on Diosbulbin E are limited, research on the closely related compound 8-epidiosbulbin E acetate (EEA) has led to the development of specific polyclonal antibodies. nih.gov These antibodies were created to recognize proteins modified by a reactive metabolite of EEA. nih.gov This immunochemical approach, combining techniques like immunoprecipitation and mass spectrometry, enables the detection, enrichment, and identification of specific hepatic proteins that are targeted and modified by the compound in vivo. nih.gov
Studies on other diosbulbins, such as Diosbulbin C, have used Western blotting to validate findings from network pharmacology. For instance, after identifying potential target proteins like AKT, DHFR, and TYMS, Western blotting confirmed that Diosbulbin C treatment led to a downregulation in the expression of these proteins in non-small cell lung cancer cells. nih.govresearchgate.net
The table below summarizes proteins that have been shown to have altered expression in response to treatment with Dioscorea bulbifera rhizome (which contains diosbulbins) or specific related diosbulbins, as identified through proteomics and Western blot analyses.
| Protein | Observed Change | Compound/Extract | Analytical Method | Cell/Tissue Type | Reference |
| Pnp | Deregulated | Dioscorea bulbifera Rhizome | Proteomics | Rat Liver | nih.govacs.org |
| Dpyd | Deregulated | Dioscorea bulbifera Rhizome | Proteomics | Rat Liver | nih.govacs.org |
| Upp1 | Deregulated | Dioscorea bulbifera Rhizome | Proteomics | Rat Liver | nih.govacs.org |
| Tymp | Deregulated | Dioscorea bulbifera Rhizome | Proteomics | Rat Liver | nih.govacs.org |
| AKT | Downregulated | Diosbulbin C | Western Blot | NSCLC Cells | nih.govresearchgate.net |
| p-AKT | Downregulated | Diosbulbin C | Western Blot | NSCLC Cells | nih.gov |
| DHFR | Downregulated | Diosbulbin C | Western Blot | NSCLC Cells | nih.govresearchgate.net |
| TYMS | Downregulated | Diosbulbin C | Western Blot | NSCLC Cells | nih.govresearchgate.net |
| CDK4 | Downregulated | Diosbulbin C | Western Blot | NSCLC Cells | nih.gov |
| Cyclin D1 | Downregulated | Diosbulbin C | Western Blot | NSCLC Cells | nih.gov |
| Bax | Upregulated | Diosbulbin B | Western Blot | L-02 Hepatocytes | frontiersin.org |
| Beclin-1 | Upregulated | Diosbulbin B | Western Blot | L-02 Hepatocytes | frontiersin.org |
| p62 | Downregulated | Diosbulbin B | Western Blot | L-02 Hepatocytes | frontiersin.org |
| LC3 II/I | Upregulated | Diosbulbin B | Western Blot | L-02 Hepatocytes | frontiersin.org |
Future Directions and Research Gaps
Elucidation of Unexplored Biological Targets and Pathways
While research has begun to identify the biological activities of compounds from Dioscorea bulbifera, the specific molecular targets and signaling pathways modulated by Diosbulbin E remain largely uncharted territory. Studies on related compounds, such as Diosbulbin C, have identified potential targets including AKT1, dihydrofolate reductase (DHFR), and thymidylate synthase (TYMS), suggesting that Diosbulbin C may exert its effects by inducing cell cycle arrest. nih.govresearchgate.net These findings provide a valuable starting point for investigating Diosbulbin E.
Future research should prioritize the identification of the direct binding partners of Diosbulbin E. Unbiased screening approaches, such as chemical proteomics and thermal shift assays, could reveal novel protein targets. nih.gov Beyond direct binding, it is crucial to understand how Diosbulbin E modulates cellular signaling networks. Investigating its effects on key pathways implicated in cell survival, proliferation, and inflammation, such as the PI3K/AKT and MAPK/ERK pathways, would be a logical next step. tandfonline.com A significant research gap exists in understanding whether Diosbulbin E's effects are specific to certain cell types or disease states. Exploring its activity across a panel of cancer cell lines or in models of inflammatory diseases could uncover context-dependent mechanisms of action and potential therapeutic niches.
Development of Advanced Synthetic Strategies for Complex Analogs
The structural complexity of Diosbulbin E and other furanoid diterpenes presents a considerable challenge for chemical synthesis. nih.govresearchgate.net While total syntheses of related natural products have been achieved, the development of efficient, stereoselective, and scalable synthetic routes for Diosbulbin E and its analogs is a critical unmet need. nih.govresearchgate.net Such advancements are essential not only for providing sufficient material for biological studies but also for enabling the creation of a library of structural analogs.
A key future direction is the design of modular synthetic strategies that allow for the late-stage diversification of the Diosbulbin E scaffold. This would facilitate the systematic exploration of structure-activity relationships (SAR), helping to identify the key pharmacophoric features and potentially leading to the development of analogs with improved potency, selectivity, or pharmacokinetic properties. Overcoming challenges in controlling the stereochemistry of multiple chiral centers and constructing the strained ring systems inherent to the molecule will require innovative synthetic methodologies. The development of novel catalytic methods for C-H functionalization or cycloaddition reactions could provide more elegant and efficient solutions to assemble this complex architecture.
Comprehensive Understanding of in vivo Fate and Distribution in Animal Models
A significant knowledge gap exists regarding the absorption, distribution, metabolism, and excretion (ADME) profile of Diosbulbin E. Understanding the in vivo fate of this compound is paramount for any potential therapeutic development and for interpreting biological data from animal studies. Research on the closely related analog, 8-epidiosbulbin E acetate (B1210297) (EEA), has provided initial but crucial insights.
Studies on EEA have demonstrated that it undergoes metabolic activation mediated by cytochrome P450 enzymes, specifically CYP3A4, leading to the formation of reactive cis-enedial intermediates. nih.govresearchgate.net These reactive metabolites have been detected in vitro and in vivo, with several metabolites identified in the bile and urine of rats. nih.gov This suggests that the furan (B31954) moiety of these compounds is a key site of metabolism. bohrium.com
However, a comprehensive pharmacokinetic and biodistribution study of Diosbulbin E itself is still lacking. Future research must address the following questions:
What is the oral bioavailability of Diosbulbin E?
How is it distributed among various tissues and organs?
What are the major metabolic pathways and resulting metabolites of Diosbulbin E?
What is the primary route and rate of its elimination from the body?
Table 1: Known Metabolic Data for 8-epidiosbulbin E acetate (EEA)
| Parameter | Finding | Reference |
|---|---|---|
| Metabolizing Enzyme | Primarily Cytochrome P450 3A4 (CYP3A4) | nih.gov |
| Metabolic Process | Activation of the furan moiety to a reactive cis-enedial intermediate | nih.gov |
| Identified Metabolites | Pyrrole (B145914) and pyrrolinone derivatives (M1-M6) | nih.gov |
| In Vivo Detection | Metabolites (M2-M6) detected in the bile and/or urine of rats | nih.gov |
Integration of Multi-Omics Data for Systems-Level Understanding
To move beyond a single-target, single-pathway understanding of Diosbulbin E's effects, a systems-level approach is necessary. The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy to capture the global cellular response to the compound. nih.gov While multi-omics approaches have been applied to the broader Dioscorea genus to explore its diversity and metabolic pathways, their specific application to elucidate the mechanism of action of Diosbulbin E is a significant research gap. maxapress.comroyalholloway.ac.ukbiorxiv.org
Future studies should employ these unbiased, high-throughput techniques to generate a comprehensive picture of the biological perturbations induced by Diosbulbin E. For instance:
Transcriptomics (RNA-seq) can identify genes whose expression is significantly altered, revealing the broader cellular programs and signaling networks affected.
Proteomics can uncover changes in protein expression and post-translational modifications, providing insights into the functional consequences of gene expression changes.
Metabolomics can identify shifts in cellular metabolism, potentially revealing novel metabolic vulnerabilities or pathways targeted by the compound. nih.gov
By integrating these datasets, researchers can construct detailed network models of Diosbulbin E's mechanism of action. researchgate.net This approach can help identify key nodes and pathways that are most sensitive to the compound, generate new hypotheses about its function, and potentially uncover biomarkers that could predict cellular response.
Exploration of Diosbulbin E as a Chemical Probe for Fundamental Biological Research
Given its complex and unique chemical structure, Diosbulbin E has the potential to be developed into a valuable chemical probe for basic biological research. nih.gov Chemical probes are small molecules used to perturb and study the function of a specific protein or pathway in a cellular or organismal context. A critical first step in this direction is the definitive identification of its direct molecular target(s).
Modern label-free target identification methods offer powerful alternatives to traditional affinity-based approaches, which require chemical modification of the natural product. nih.govresearchgate.netrsc.org Techniques such as the cellular thermal shift assay (CETSA), coupled with mass spectrometry, can identify target engagement by observing the stabilization of a protein upon ligand binding in its native cellular environment. nih.gov
Once the direct target(s) are validated, a well-characterized Diosbulbin E or a synthetic analog could be used to:
Investigate the physiological and pathophysiological roles of its target protein(s).
Dissect the intricacies of specific signaling pathways.
Serve as a starting point for the development of more potent and selective modulators of its target.
The development of Diosbulbin E as a chemical probe would not only advance our understanding of its own biological effects but also provide the broader scientific community with a new tool to explore fundamental aspects of cell biology.
Q & A
Q. What are the standard methodologies for isolating and purifying Diosbulbin E from plant sources?
Diosbulbin E is typically extracted using solvent-based methods (e.g., ethanol or methanol maceration) followed by chromatographic techniques like column chromatography (CC) or high-performance liquid chromatography (HPLC). Key steps include:
- Plant material authentication : Ensure species identification via DNA barcoding or morphological analysis to avoid misidentification .
- Solvent optimization : Polar solvents are preferred due to the compound’s diterpenoid structure.
- Purity validation : Use spectroscopic methods (NMR, MS) and compare with published spectral libraries .
- Example workflow: Dioscorea bulbifera → ethanol extraction → CC (silica gel, hexane:ethyl acetate gradient) → HPLC (C18 column) → purity ≥95% .
Q. How do researchers design pharmacological screening protocols for Diosbulbin E’s hepatotoxicity?
Experimental design should prioritize dose-response relationships and mechanistic clarity:
- In vitro models : Use primary hepatocytes or HepG2 cells; measure cytotoxicity (MTT assay), oxidative stress markers (ROS, glutathione), and apoptosis (caspase-3 activity) .
- In vivo models : Rodent studies with histopathological analysis (liver sections stained with H&E) and serum biomarkers (ALT, AST) .
- Controls : Include positive controls (e.g., acetaminophen for hepatotoxicity) and vehicle controls. Ethical approval is mandatory for animal studies .
Advanced Research Questions
Q. What strategies resolve contradictory data on Diosbulbin E’s cytotoxic vs. antitumor effects?
Contradictions often arise from model specificity or dosage variations. Methodological solutions include:
- Dose standardization : Compare IC50 values across studies using unified units (µM vs. µg/mL).
- Mechanistic profiling : Conduct transcriptomic (RNA-seq) or proteomic analyses to identify divergent pathways (e.g., NF-κB inhibition vs. mitochondrial dysfunction) .
- Cross-validation : Replicate results in multiple cell lines (e.g., HeLa, MCF-7) and primary cells to assess tissue-specific effects .
Q. How can researchers optimize Diosbulbin E’s synthetic analogues to reduce toxicity while retaining bioactivity?
Structure-activity relationship (SAR) studies are critical:
- Functional group modification : Target the α,β-unsaturated ketone moiety (linked to hepatotoxicity) via hydrogenation or substitution .
- In silico modeling : Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins (e.g., COX-2) while minimizing off-target interactions .
- Pharmacokinetic profiling : Assess bioavailability (Caco-2 permeability) and metabolic stability (microsomal assays) for lead compounds .
Q. What statistical approaches address variability in Diosbulbin E’s in vitro vs. in vivo efficacy data?
- Meta-analysis : Aggregate data from multiple studies to identify trends (e.g., fixed-effects models) .
- Bland-Altman plots : Visualize agreement between in vitro and in vivo EC50 values .
- Multivariate regression : Control for confounders like solvent type (DMSO vs. saline) or administration route (oral vs. IV) .
Methodological Considerations
Q. How should researchers validate Diosbulbin E’s molecular targets in signal transduction pathways?
- Knockdown/knockout models : Use CRISPR-Cas9 to silence putative targets (e.g., MAPK) and observe phenotypic changes .
- Pull-down assays : Biotinylate Diosbulbin E and identify binding partners via streptavidin affinity chromatography .
- Phosphoproteomics : Quantify phosphorylation changes post-treatment (LC-MS/MS) to map signaling networks .
Q. What ethical frameworks apply to Diosbulbin E research involving human tissue samples?
- Informed consent : Participants must understand the study’s purpose and risks, especially in cancer biomarker studies .
- Data anonymization : Encrypt patient identifiers in datasets .
- IRB approval : Submit protocols to institutional review boards, emphasizing risk mitigation (e.g., secondary toxicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
